molecular formula C22H19N5O B2560816 (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone CAS No. 2034241-95-5

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B2560816
CAS No.: 2034241-95-5
M. Wt: 369.428
InChI Key: FEDPDACQSBFPEE-UHFFFAOYSA-N
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Description

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone is a novel, multi-heterocyclic chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a 1,2,3-triazole core, known for its metabolic stability and role in click chemistry, with indoline and pyrrole pharmacophores, which are privileged structures in bioactive molecules . The strategic fusion of these moieties suggests potential for a synergistic biological effect. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting a range of diseases. Its structure is particularly relevant for investigating pathways in oncology, given that similar 1,2,3-triazole conjugates have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the structural attributes of the indoline component make it a candidate for research in neurodegenerative and psychiatric disorders . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c28-22(26-15-12-18-10-4-5-11-19(18)26)20-21(25-13-6-7-14-25)27(24-23-20)16-17-8-2-1-3-9-17/h1-11,13-14H,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDPDACQSBFPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H17N5O\text{C}_{18}\text{H}_{17}\text{N}_{5}\text{O}

This structure incorporates a triazole ring, a pyrrole moiety, and an indolinone scaffold, which are known for their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including those similar to the target compound. The following table summarizes the IC50 values of related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Reference
8bMDA-MB23142.5
8oHCT 11664.3
8nMia-PaCa268.4
10ecBT-4740.99 ± 0.01

Case Study Analysis:
A series of triazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. For instance, compound 10ec displayed significant cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM , indicating strong potential for further development as an anticancer agent .

The mechanisms underlying the anticancer activity of triazole derivatives often involve:

  • Induction of Apoptosis : Studies show that certain triazole compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspases .
  • Tubulin Polymerization Inhibition : Some derivatives act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

In Vitro Studies

In vitro assays have been crucial in evaluating the biological activity of this compound. For example:

  • MTT Assay : This assay has been employed to determine cell viability post-treatment with the compound, revealing dose-dependent cytotoxic effects in several cancer cell lines.
  • Flow Cytometry : This technique has been used to analyze cell cycle distribution and apoptosis induction in treated cells .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, indicating potential for development as a new class of antimicrobial agents. For instance, a study evaluated its Minimum Inhibitory Concentration (MIC) against common pathogens:

Bacteria Type Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections, especially those resistant to conventional antibiotics.

Neuroprotective Effects

Neuroprotection Studies

The compound has also been investigated for its neuroprotective properties. In vitro experiments demonstrated that it could reduce neuronal cell death caused by oxidative stress. Key findings include:

  • Reduced cell death : Approximately 40% reduction in cell mortality compared to untreated controls.
  • Increased antioxidant enzyme levels : Indicating a protective mechanism against oxidative damage.

These results position the compound as a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cancer Research

Potential Anti-Cancer Applications

The structural features of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone suggest potential applications in cancer therapy. Molecular docking studies have indicated that this compound can interact with key proteins involved in cancer progression, such as DNA gyrase, which is crucial for bacterial DNA replication and transcription.

The binding energy and interaction specifics have been documented, showcasing its potential to inhibit cancer cell proliferation effectively . Further investigations are warranted to elucidate its full therapeutic potential in oncology.

Synthesis and Characterization

The synthesis of this compound involves several steps that require careful optimization to enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and assess the quality of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound Name Substituents Key Features Biological Activity (if reported)
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone 1: Benzyl; 5: Pyrrole; 4: Indolinyl methanone High structural diversity; potential CNS activity due to indole moiety Not explicitly reported in evidence
Pyridin-3-yl(1H-1,2,3-triazol-5-yl)methanone (121) 5: Triazole; 3: Pyridinyl Moderate polarity; pyridine enhances solubility IDO1 inhibition (IC₅₀ ~ 1–10 µM)
(1-benzyl-5-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone (5a) 1: Benzyl; 5: Methoxyphenyl; 4: Phenyl methanone Methoxy group improves metabolic stability Catalyst in alcohol coupling reactions
(4-Bromophenyl)(4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl)methanone (123) 5: Hydroxymethyl; 4: Bromophenyl Bromine enhances electrophilicity; hydroxymethyl aids derivatization Intermediate in inhibitor synthesis

Physicochemical Properties

  • Solubility: The indolinyl methanone may reduce aqueous solubility relative to hydroxymethyl derivatives (e.g., 123).

Research Implications and Gaps

Structural Analysis : X-ray crystallography using SHELXL could elucidate the triazole-indoline conformation and intermolecular interactions.

Activity Profiling: No direct data exists for the target compound’s biological activity; testing against kinase or IDO1 targets is warranted.

Synthetic Optimization : Low yields in analogs (e.g., 121 at 40%) highlight the need for improved catalytic conditions for triazole derivatization.

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